N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(14-5-1-2-6-14)21-16-9-10-17-15(13-16)7-3-11-22(17)20(24)18-8-4-12-25-18/h4,8-10,12-14H,1-3,5-7,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRXDSAOGITQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxylic acid with 3,4-dihydro-2H-quinoline-6-amine, followed by cyclization with cyclopentanecarboxylic acid chloride. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene-1,1-dioxide.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene-1,1-dioxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted amides and thiols.
Scientific Research Applications
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways, influencing signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, particularly sulfonamide derivatives from recent screening studies (), provide a basis for comparative analysis. Key differences and similarities are outlined below:
Table 1: Structural and Molecular Comparison
Key Observations:
Core Scaffold Similarities: All compounds share the tetrahydroquinoline-thiophene-2-carbonyl backbone, suggesting a conserved pharmacophore or functional motif. This scaffold may contribute to interactions with biological targets, such as enzymes or receptors .
Substituent Differences: The target compound features a cyclopentanecarboxamide group, which is smaller and less polar than the benzene sulfonamide substituents in analogs. This may enhance membrane permeability due to reduced steric bulk and lower molecular weight. The sulfonamide analogs (e.g., 2,4-dimethyl derivative) incorporate a benzene ring with methyl groups and a sulfonamide (-SO₂NH-) linkage. Sulfonamides are known for strong hydrogen-bonding capacity and are prevalent in antimicrobial and enzyme-inhibiting agents, implying distinct target selectivity compared to carboxamides .
Molecular Weight and Lipophilicity: The target compound’s estimated molecular weight (~353.4 g/mol) is significantly lower than the sulfonamide analog (426.56 g/mol), which may influence pharmacokinetic properties such as absorption and distribution.
Synthetic Accessibility :
- The sulfonamide derivatives in are labeled as "available" (14 mg), suggesting established synthetic routes. The target compound’s cyclopentanecarboxamide group may require alternative coupling strategies, impacting scalability.
Biological Activity
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 452.6 g/mol. The compound features a thiophene ring fused with a tetrahydroquinoline moiety and a cyclopentanecarboxamide group, which may facilitate various interactions with biological targets.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O3S2 |
| Molecular Weight | 452.6 g/mol |
| CAS Number | 946380-43-4 |
The biological activity of this compound is hypothesized to involve interactions with specific biochemical pathways. The thiophene moiety suggests potential for pi-pi stacking and hydrogen bonding with biological macromolecules such as proteins and nucleic acids. Preliminary studies indicate that compounds with similar structures exhibit significant pharmacological properties, including:
- Anticancer activity
- Anti-inflammatory effects
- Antimicrobial properties
Case Studies and Research Findings
- Anticancer Activity : A study investigated the cytotoxic effects of thiophene derivatives on various cancer cell lines. Results showed that compounds similar to this compound exhibited significant inhibition of cell proliferation in breast cancer models, indicating potential as an anticancer agent .
- Anti-inflammatory Effects : Another research highlighted the anti-inflammatory properties of related compounds. The study demonstrated that these compounds could reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism for treating inflammatory diseases .
- Antimicrobial Properties : A comparative analysis revealed that thiophene-based compounds possess notable antimicrobial activities against various bacterial strains. This suggests that this compound may also exhibit similar properties .
Comparative Analysis with Related Compounds
To better understand the unique biological profile of this compound, we compare it with structurally related compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide | Contains thiophene and tetrahydroquinoline | Potent nNOS inhibitor |
| 5-Amino-3-(4-methylphenyl)-1H-pyrazole | Incorporates a pyrazole ring | Antitumor activity |
| 4-(Thiophen-2-carbonyl)phenol | Simple thiophenic structure | Antioxidant properties |
This table illustrates the diversity in biological activities among thiophene derivatives and highlights the specific features that may contribute to the distinct profile of this compound.
Q & A
Basic: What are the recommended synthetic pathways for N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide, and how can intermediates be characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Thiophene-carbonyl coupling : React 1,2,3,4-tetrahydroquinolin-6-amine with thiophene-2-carbonyl chloride under Schotten-Baumann conditions (e.g., acetonitrile, reflux) to form the thiophene-carbonyl intermediate .
Cyclopentanecarboxamide attachment : Use cyclopentanecarboxylic acid activated via carbodiimide coupling (e.g., EDC/HOBt) with the intermediate amine.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Intermediate Characterization:
- FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and amide (N–H) bands at ~3300 cm⁻¹ .
- NMR : Monitor aromatic protons (δ 6.5–8.5 ppm) and cyclopentane CH₂ groups (δ 1.5–2.5 ppm) .
Advanced: How can structural discrepancies in biological activity data for this compound be resolved?
Methodological Answer:
Discrepancies may arise from conformational flexibility or impurities. Address these via:
Conformational Analysis :
- Use X-ray crystallography (as in ) to determine the solid-state structure and compare with computational models (DFT or MD simulations) .
- Analyze dihedral angles between the thiophene and tetrahydroquinoline moieties to assess flexibility .
Purity Validation :
- Apply HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to detect trace impurities (<0.1%) .
Biological Replicates :
- Conduct dose-response assays in triplicate across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-type-specific effects .
Basic: What analytical techniques are critical for validating the compound’s structural integrity?
Methodological Answer:
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- ¹³C-NMR : Identify sp³ carbons in the cyclopentane ring (δ 20–40 ppm) and carbonyl carbons (δ 165–175 ppm) .
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O/S interactions) to verify stereochemistry .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
Core Modifications :
- Tetrahydroquinoline Ring : Introduce substituents (e.g., –F, –CH₃) at position 7 to enhance target binding (see for fluorophenyl analogs) .
- Thiophene vs. Furan : Replace thiophene with furan to evaluate electronic effects on potency .
Functional Group Swapping :
In Silico Screening :
- Perform molecular docking (AutoDock Vina) against proposed targets (e.g., kinase enzymes) to prioritize analogs .
Advanced: What strategies mitigate side reactions during the synthesis of this compound?
Methodological Answer:
Reaction Optimization :
- Temperature Control : Maintain reflux at 80°C (acetonitrile) to prevent thiophene decomposition .
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated couplings and reduce byproducts .
Byproduct Identification :
Solvent Selection :
Basic: What pharmacological models are suitable for preliminary activity testing?
Methodological Answer:
In Vitro Models :
- Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., Kinase-Glo®) for IC₅₀ determination .
- Cell Viability : MTT assay in cancer lines (e.g., MCF-7) with doxorubicin as a positive control .
In Vivo Models :
- Xenograft Mice : Administer 10–50 mg/kg (oral gavage) and monitor tumor volume weekly .
Advanced: How can conflicting solubility data across studies be reconciled?
Methodological Answer:
Solvent Systems :
Particle Size Analysis :
- Use dynamic light scattering (DLS) to detect aggregation (e.g., >500 nm particles) that skew solubility measurements .
Protonation State :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
